molecular formula C44H32P2 B146709 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl CAS No. 98327-87-8

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Cat. No. B146709
CAS RN: 98327-87-8
M. Wt: 622.7 g/mol
InChI Key: MUALRAIOVNYAIW-UHFFFAOYSA-N
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Description

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BDPBN) is a chiral organophosphorus compound that has been used in a variety of scientific research applications due to its remarkable properties. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 270 °C. BDPBN has been used in a variety of synthetic and analytical applications due to its unique stereochemistry and its ability to form coordination complexes with transition metals.

Scientific Research Applications

Synthesis and Catalysis

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been widely recognized since the 1980s as one of the most successful chiral ligands for catalytic asymmetric induction. However, its application was initially limited due to the scarce supply and high expense, which led to the development of novel synthesis methods for chiral BINAP (Cai et al., 1994). Recent advancements in the synthesis of metal complexes of BINAP have expanded its use in various organic syntheses, highlighting its unique reactivity and enabling its application in diverse chemical transformations (Misra et al., 2017).

Ligand Efficiency and Asymmetric Reactions

BINAP's efficiency as a ligand in asymmetric reactions has been demonstrated through its application in rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid in water (Otomaru et al., 2004) and in the asymmetric hydrogenation in water, achieving high optical yields (Wan & Davis, 1993). Additionally, the enantioresolution of BINAP oxide into its enantiomers using inclusion complexes has been successfully achieved (Hatano et al., 2012).

Novel Derivatives and Catalytic Applications

Research has led to the development of novel derivatives of BINAP, such as a bisphosphonium salt, which was characterized to understand its catalytic properties (Nieto et al., 2008). The applications of BINAP in copper-catalyzed asymmetric conjugate additions have also been explored, demonstrating excellent regioselectivity and enantioselectivity in various reactions (Morin et al., 2015).

Industrial Relevance

BINAP has shown significant relevance in the industrial context, particularly in the asymmetric catalytic hydrogenation of prochiral ketones and olefins to produce industrially important compounds. New methods of synthesizing optically active BINAP and its variants have been critical in these applications (Kumobayashi et al., 2001).

Homogeneous and Heterogeneous Catalysis

The utility of BINAP in both homogeneous and heterogeneous catalysis has been a subject of interest. A homogeneous catalyst involving BINAP was covalently immobilized on an AlPO4 amorphous solid, maintaining high catalytic activity and enantioselectivity through successive reactions (Bautista et al., 2006). Additionally, dendritic ligands with BINAP at the focal point have been synthesized, showing efficiency in asymmetric hydrogenation with the added benefit of facile catalyst recycling (Deng et al., 2010).

Mechanism of Action

Target of Action

The primary target of 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, also known as BIPHEP, is to act as a ligand in various coupling reactions . It binds to metal catalysts, facilitating the coupling of different organic compounds.

Mode of Action

BIPHEP interacts with its targets through its phosphine functional groups . These groups can coordinate to a metal center, forming a chelate complex. This complex acts as a catalyst in various coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling .

Result of Action

The result of BIPHEP’s action is the facilitation of bond formation between organic compounds in various coupling reactions . This leads to the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.

Action Environment

The action of BIPHEP is influenced by various environmental factors, including temperature, solvent, and the presence of a metal catalyst. For instance, it is typically used in a controlled laboratory environment at room temperature . The choice of solvent can also significantly impact the efficiency and selectivity of the coupling reactions .

Safety and Hazards

BINAP requires careful handling due to its potential hazards. Safety precautions when working with BINAP include wearing protective clothing, such as gloves and lab coats, to minimize skin irritation. Suitable eye protection, like safety goggles, should be worn to prevent eye irritation .

Future Directions

BINAP plays an essential role in the organic synthesis of enantioselective transformations catalyzed by the complexes of ruthenium, rhodium, and palladium. It is also employed in palladium-catalyzed arylamine coupling in the preparation of demethylthiocholchines .

properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913327
Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76189-55-4, 98327-87-8, 76189-56-5
Record name (+)-BINAP
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Record name BINAP
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Record name (-)-BINAP
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Record name Binap, (+)-
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Record name Binap, (-)-
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Record name Binap, (+/-)-
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Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Record name Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl
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Record name BINAP, (+)-
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Record name BINAP, (±)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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